3-(1-Ethylpropyl)phenol
Description
Structure
2D Structure
Properties
IUPAC Name |
3-pentan-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9(4-2)10-6-5-7-11(12)8-10/h5-9,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVAMQQHKATWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1 Ethylpropyl Phenol
Established Synthetic Routes to 3-(1-Ethylpropyl)phenol
Traditional methods for the synthesis of alkylphenols often rely on well-established reaction pathways, including the direct alkylation of phenolic precursors and the chemical transformation of other aromatic compounds.
Alkylation of Phenolic Precursors
The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. mt.comunacademy.com In the context of synthesizing this compound, this would involve the reaction of phenol (B47542) with a suitable 1-ethylpropylating agent, such as 3-pentyl halide or 3-pentanol, in the presence of a Lewis acid or strong Brønsted acid catalyst. mt.comunacademy.com Common catalysts for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and sulfuric acid. mt.comresearchgate.net
However, the direct alkylation of phenol typically yields a mixture of ortho- and para-substituted isomers, with the meta-isomer being a minor product. doubtnut.com The hydroxyl group is an activating, ortho-, para-directing group, making selective meta-alkylation challenging. To circumvent this, strategies may involve high temperatures and specific catalysts, such as crystalline aluminosilicates, which have been shown to favor the formation of meta-isomers in some cases. google.com For instance, the alkylation of phenol with ethanol (B145695) over H-ZSM-5/Al₂O₃ at 400°C has been reported to produce an isomeric mixture enriched in the meta-product. google.com
Another approach involves the use of bulky alkylating agents and catalysts to sterically hinder ortho- and para-attack, thereby increasing the proportion of the meta-product. The reaction conditions, such as temperature, molar ratio of reactants, and catalyst concentration, are critical parameters that influence the product distribution. researchgate.netgoogle.com
| Parameter | Influence on Alkylation | Typical Conditions for Alkylphenol Synthesis |
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄) are commonly used to generate the alkylating electrophile. mt.comunacademy.com The choice of catalyst can influence regioselectivity. google.com | 0.05% to 20% by weight based on phenol. google.com |
| Temperature | Higher temperatures can favor thermodynamic product distribution, which may increase the yield of the meta-isomer in some systems. google.com | 10°C to 185°C. google.com |
| Reactant Ratio | The molar ratio of phenol to the alkylating agent can affect the degree of alkylation and the formation of polyalkylated byproducts. researchgate.net | Phenol to alkylating agent ratios can range from less than 1:1 to 10:1. google.com |
| Alkylating Agent | Alkyl halides or alcohols are typically used. mt.comresearchgate.net For this compound, this would be a 3-pentyl derivative. | 3-pentanol or 3-pentyl halides. |
Transformations from Related Aromatic Compounds
An alternative to direct alkylation is a multi-step synthesis starting from a pre-functionalized aromatic ring. This approach offers greater control over regioselectivity. One such strategy involves a three-step sequence starting from 2-cyclohexen-1-one (B156087). nih.govtandfonline.com This method includes:
Grignard Reaction: Treatment of 2-cyclohexen-1-one with an appropriate Grignard reagent, in this case, 1-ethylpropylmagnesium bromide, to form a 1-alkyl-2-cyclohexen-1-ol. tandfonline.com
Oxidation: The resulting alcohol is then oxidized to the corresponding 3-alkyl-2-cyclohexen-1-one. tandfonline.com
Aromatization: Subsequent aromatization, for example using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields the desired 3-alkylphenol. tandfonline.com
Another synthetic pathway involves the reaction of 3-hydroxybenzaldehyde (B18108) with an ethylmagnesium bromide Grignard reagent, followed by reductive deoxygenation of the resulting secondary alcohol. google.com This method strategically builds the 1-ethylpropyl group at the meta position of the phenol.
Furthermore, a synthetic route starting from m-cresol (B1676322) has been described for the catalytic carbanionic ethylation to produce 3-ethylphenol (B1664133), which could potentially be adapted for the synthesis of this compound. google.com
Novel Catalytic Approaches in Phenol Synthesis
Recent advancements in catalysis offer promising new avenues for the synthesis of complex phenolic compounds with high selectivity and efficiency. While not all have been specifically applied to this compound, their principles are highly relevant.
Photoredox/Nickel Dual Catalysis for C(sp²)-C(sp³) Cross-Coupling
A groundbreaking development in C-C bond formation is the use of photoredox/nickel dual catalysis for the cross-electrophile coupling of C(sp²)- and C(sp³)-hybridized carbons. chemrxiv.orgchemrxiv.org This methodology allows for the coupling of abundant feedstocks like phenols and alcohols, which can be activated in situ. chemrxiv.orgacs.org The reaction proceeds under mild, visible-light-mediated conditions and demonstrates a broad substrate scope with excellent functional group tolerance. chemrxiv.orgchemrxiv.org
In a potential application for the synthesis of this compound, a derivative of a 3-halophenol (as the C(sp²) partner) could be coupled with a 1-ethylpropyl derivative (as the C(sp³) partner). The reaction is catalyzed by a combination of a photocatalyst, which absorbs visible light, and a nickel catalyst that facilitates the cross-coupling. researchgate.net This method avoids the regioselectivity issues of classical Friedel-Crafts alkylation.
| Catalytic System Component | Function | Example Reagents |
| Nickel Catalyst | Facilitates the cross-coupling of the aryl and alkyl fragments. | Ni(II)-bipyridine complexes. researchgate.net |
| Photocatalyst | Absorbs visible light to initiate the catalytic cycle. | Iridium-based photosensitizers (e.g., Ir(ppy)₃). researchgate.net |
| Aryl Partner (C(sp²)) | A phenol derivative, often activated as a mesylate. acs.org | 3-Bromophenol or 3-mesyloxyphenol. |
| Alkyl Partner (C(sp³)) | An alcohol derivative, also often activated as a mesylate. acs.org | 3-Pentanol or its mesylate. |
Selective Nucleophilic α-C Alkylation with Alcohols
A novel method for the selective alkylation of phenols at the α-carbon of an alcohol has been developed using anatase titanium dioxide (TiO₂) as a catalyst. researchgate.netdntb.gov.uanih.gov This reaction proceeds via a nucleophilic mechanism, which is distinct from the traditional electrophilic substitution of Friedel-Crafts chemistry. researchgate.netnih.gov The process shows high selectivity for the formation of linear alkylphenols. researchgate.netdntb.gov.ua
While this method has been primarily demonstrated for the ortho-alkylation of phenols with primary alcohols, the underlying principle of activating alcohols on a catalyst surface for nucleophilic attack could potentially be adapted for meta-selective alkylation. researchgate.netnih.govnih.gov The reaction conditions typically involve heating the phenol and alcohol with the TiO₂ catalyst in a suitable solvent. nih.govresearchgate.net
Ullmann Coupling Reactions in Aryloxyphenol Synthesis
The Ullmann reaction, a copper-catalyzed coupling, is a powerful tool for the formation of aryl-aryl and aryl-ether bonds. nih.govorganic-chemistry.orgwikipedia.org While traditionally used for synthesizing biaryls, modern variations of the Ullmann reaction are highly effective for creating aryloxy phenols. nih.govencyclopedia.pub This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. encyclopedia.pubrug.nl
Process Optimization and Green Chemistry Principles in this compound Synthesis
Process Optimization
Optimizing the synthesis of this compound involves the careful control of several reaction parameters to maximize the yield and selectivity of the desired product while minimizing energy consumption and by-product formation.
Key parameters for optimization include:
Temperature and Pressure: These parameters influence the reaction rate and selectivity. Higher temperatures can lead to increased by-product formation, such as dialkylation or isomerization. google.com
Catalyst Loading: The amount of catalyst used affects the reaction rate. Optimizing catalyst loading is crucial to achieve a desirable reaction time without excessive cost or waste.
Reactant Molar Ratio: The ratio of phenol to the alkylating agent (e.g., 2-pentene (B8815676) or 3-pentanol) is a critical factor. An excess of phenol is often used to suppress the formation of di- and tri-alkylated by-products. google.com
Solvent: The choice of solvent can impact the solubility of reactants and the stability of reaction intermediates. In some cases, solvent-free conditions can be employed, which is a key aspect of green chemistry.
Process Intensification techniques, such as the use of multifunctional reactors (e.g., reactive distillation) and microreactors, can offer significant improvements in efficiency, safety, and control over conventional batch processes. canterbury.ac.nz Reactive distillation, for instance, combines reaction and separation in a single unit, which can drive the equilibrium towards the products and reduce energy consumption.
Green Chemistry Principles
The application of green chemistry principles to the synthesis of this compound focuses on minimizing the environmental impact of the process.
Key green chemistry considerations include:
Catalyst Selection: The use of recyclable solid acid catalysts is a cornerstone of green phenol alkylation. whiterose.ac.ukwhiterose.ac.uk These catalysts reduce waste and avoid the use of corrosive and hazardous homogeneous catalysts.
Atom Economy: The concept of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. um-palembang.ac.id Alkylation of phenol with an alkene (e.g., 2-pentene) is inherently more atom-economical than using an alkyl halide, as the only theoretical by-product is not applicable in this addition reaction. When using an alcohol like 3-pentanol, the only by-product is water. rsc.orgresearchgate.net
Use of Safer Solvents: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives. Solvent-free reactions represent an ideal scenario.
Waste Reduction: The primary goal is to prevent the generation of waste rather than treating it after it has been created. This is achieved through high-selectivity reactions and the use of recyclable catalysts.
The following interactive table summarizes key research findings related to the optimization and greening of phenol alkylation processes, which are applicable to the synthesis of this compound.
| Parameter | Research Finding | Implication for this compound Synthesis |
| Catalyst | Supported heteropolyacid on zirconia shows high activity and selectivity for p-tert-butylphenol at 80°C and is regenerable. google.com | A similar catalyst system could be effective for the synthesis of this compound, offering high selectivity and reusability. |
| Catalyst | Zeolite catalysts, such as Beta and 13X, are active in phenol alkylation with tert-butyl alcohol, with Zeolite Beta showing the highest activity. acs.org | Zeolites could be employed to control the regioselectivity in the synthesis of this compound. |
| Reactant Ratio | A higher phenol to olefin molar ratio minimizes the formation of dialkylphenols. google.com | To maximize the yield of the mono-alkylated product, an excess of phenol should be used. |
| Process | Process intensification using microwave irradiation can enhance the rate and selectivity of ion-exchange resin-catalyzed phenol alkylation. acs.org | Microwave-assisted synthesis could be a viable strategy to accelerate the reaction and improve efficiency. |
| Green Chemistry | The use of solid acid catalysts like acid-treated clays (B1170129) can replace corrosive and polluting liquid acids. google.com | Employing solid acids would make the synthesis of this compound a more environmentally benign process. |
Advanced Spectroscopic Characterization Techniques for 3 1 Ethylpropyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the molecular structure can be assembled.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 3-(1-Ethylpropyl)phenol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the 1-ethylpropyl substituent.
The aromatic region would typically display complex splitting patterns between 6.5 and 7.2 ppm, arising from the four protons on the benzene (B151609) ring. The proton at position 2, situated between the hydroxyl and alkyl groups, would likely appear as a singlet or a narrowly split doublet. The protons at positions 4, 5, and 6 would exhibit splitting patterns (doublets, triplets) characteristic of their coupling with adjacent aromatic protons.
The single proton of the hydroxyl group (-OH) is expected to appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature. The protons of the 1-ethylpropyl group would give rise to three distinct signals: a methine (-CH) proton, two methylene (-CH₂) groups, and two methyl (-CH₃) groups. The methine proton, being adjacent to the aromatic ring, would be deshielded and appear as a multiplet. The methylene protons would appear as a complex multiplet, and the terminal methyl protons would resonate as a triplet at the most upfield position.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (H-2, H-4, H-5, H-6) | 6.5 - 7.2 | Multiplets, Doublets | 4H |
| Phenolic OH | Variable (e.g., 4.5 - 5.5) | Broad Singlet | 1H |
| Methine H (-CH) | 2.5 - 3.0 | Multiplet (Pentet) | 1H |
| Methylene H (-CH₂) | 1.5 - 1.8 | Multiplet | 4H |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms). In this compound, nine distinct signals are expected, corresponding to the nine unique carbon environments in the molecule.
The carbon atom attached to the hydroxyl group (C-1) would resonate at a downfield chemical shift (around 155 ppm) due to the deshielding effect of the oxygen atom. The other five aromatic carbons would appear in the 115-145 ppm range. The carbon atom bearing the 1-ethylpropyl group (C-3) would be identifiable in this region. The carbon atoms of the 1-ethylpropyl side chain would appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-OH (C-1) | 154 - 157 |
| Aromatic C-Alkyl (C-3) | 142 - 145 |
| Aromatic CH (C-2, C-4, C-5, C-6) | 115 - 130 |
| Methine C (-CH) | 40 - 45 |
| Methylene C (-CH₂) | 28 - 32 |
While 1D NMR provides fundamental structural information, 2D NMR techniques are often employed for unambiguous signal assignment, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, it would show correlations between adjacent protons in the ethylpropyl chain (e.g., between the methine proton and the methylene protons, and between the methylene and methyl protons). It would also show correlations between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments, such as connecting the 1-ethylpropyl group to the correct position (C-3) on the phenol (B47542) ring.
Solid-State NMR (ssNMR) could be used to study the compound in its solid or crystalline form. This technique provides information about the molecular structure, conformation, and intermolecular interactions in the solid state, which can differ from the solution state typically analyzed by conventional NMR.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.
Electron Ionization (EI) MS: This is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is predictable:
Benzylic Cleavage: A common fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This would result in the loss of a propyl radical (•C₃H₇) to form a stable benzylic carbocation, which would be a prominent peak in the spectrum.
Alpha Cleavage: Cleavage of the bond between the aromatic ring and the alkyl substituent can also occur.
Rearrangements: McLafferty rearrangement is possible if the alkyl chain is sufficiently long, though less common for this specific structure.
Electrospray Ionization (ESI) MS: ESI is a soft ionization technique that generates ions from a solution, causing minimal fragmentation. It is particularly useful for polar molecules like phenols.
Negative Ion Mode: Phenols are acidic and readily lose a proton. Therefore, in negative ion mode, ESI-MS would primarily show the deprotonated molecule [M-H]⁻ as the base peak.
Positive Ion Mode: In positive ion mode, the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ might be observed, depending on the solvent system used.
Predicted MS Fragmentation Data for this compound (Molecular Weight: 164.24 g/mol )
| Technique | Ion Type | Predicted m/z | Description |
|---|---|---|---|
| EI-MS | Molecular Ion [M]⁺• | 164 | Intact molecule radical cation |
| EI-MS | Fragment Ion | 135 | Loss of an ethyl group (•C₂H₅) |
| EI-MS | Fragment Ion | 121 | Loss of a propyl group (•C₃H₇) via benzylic cleavage |
| ESI-MS (-) | Deprotonated Molecule [M-H]⁻ | 163 | Base peak in negative mode |
Tandem mass spectrometry (MS/MS) is a powerful technique for identifying metabolites in complex biological matrices. It involves selecting a specific parent ion (e.g., a potential metabolite of this compound), fragmenting it through collision-induced dissociation (CID), and analyzing the resulting daughter ions. This provides structural information about the metabolite.
The metabolism of alkylphenols often involves phase I (oxidation) and phase II (conjugation) reactions.
Phase I Metabolites: Hydroxylation can occur on the aromatic ring or on the alkyl side chain. MS/MS can help locate the position of the new hydroxyl group based on the fragmentation pattern.
Phase II Metabolites: The phenolic hydroxyl group is a primary site for conjugation with glucuronic acid or sulfate. In MS/MS analysis, these conjugates show characteristic neutral losses. For example, a glucuronide conjugate would exhibit a loss of 176 Da (the glucuronic acid moiety), while a sulfate conjugate would show a loss of 80 Da (SO₃).
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific detection and quantification of alkylphenol metabolites in various samples. usgs.govnih.govresearchgate.net
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are cornerstone techniques for probing the molecular structure of organic compounds like this compound. These methods measure the interaction of molecules with electromagnetic radiation, causing transitions between vibrational or electronic energy levels.
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of the compound. researchgate.net The spectrum for this compound is characterized by absorption bands corresponding to its hydroxyl (-OH) group, aromatic ring (C=C), and alkyl (C-H) components.
The key functional groups of this compound and their expected IR absorption regions are:
O-H Stretching: The hydroxyl group gives rise to a characteristic broad and intense absorption band in the region of 3400-3650 cm⁻¹. libretexts.org The broadening is a result of intermolecular hydrogen bonding between phenol molecules.
Aromatic C-H Stretching: The C-H bonds on the benzene ring exhibit a weak to medium absorption band typically found just above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ range. libretexts.org
Aliphatic C-H Stretching: The ethylpropyl substituent contains saturated C-H bonds, which result in strong absorption bands in the 2850-2960 cm⁻¹ region. libretexts.orgpressbooks.pub
Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring produce a series of medium-intensity absorptions in the 1450-1600 cm⁻¹ range. libretexts.org
C-O Stretching: The stretching vibration of the carbon-oxygen bond in the phenol group appears as a strong band in the 1200-1260 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring occur in the 650-1000 cm⁻¹ "fingerprint" region and can provide information about the substitution pattern. libretexts.org
The following table summarizes the principal IR absorption bands anticipated for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3650 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium to Weak |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |
| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |
| Aromatic C-H | C-H Out-of-Plane Bend | 650 - 1000 | Medium to Strong |
This data is based on established correlations for phenolic and aromatic compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, such as aromatic rings and other conjugated π systems. libretexts.org
The UV-Vis spectrum of this compound is dominated by electronic transitions within the benzene ring. The primary transitions observed are π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The presence of the hydroxyl group and the alkyl substituent on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.
The main electronic transitions for phenols typically occur in the UV region. These include:
π → π Transitions:* These are high-energy transitions and are responsible for the strong absorption bands. For phenols, these transitions are analogous to the E2 and B bands of benzene, typically appearing around 210 nm and 270 nm, respectively.
n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital (the lone pairs on the oxygen atom) to an antibonding π* orbital. uzh.ch These transitions are generally of lower intensity and can be observed as a shoulder on the main π → π* absorption band. uzh.ch
The expected UV-Vis absorption data for this compound in a non-polar solvent is presented below.
| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |
| π → π* (E2-band analog) | ~210 - 220 | High |
| π → π* (B-band analog) | ~270 - 280 | Moderate |
| n → π* | ~290 - 310 | Low |
These values are estimates based on data for phenol and other alkylphenols. The exact λmax and molar absorptivity can be influenced by the solvent used.
Integration of Spectroscopic Data with Chemometric Methods for Comprehensive Analysis
While individual spectroscopic techniques provide valuable information, a more comprehensive analysis can be achieved by integrating data from these methods with chemometrics. Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. nih.gov Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are particularly powerful for analyzing spectroscopic datasets. nih.govfarmaciajournal.com
Principal Component Analysis (PCA): PCA is an exploratory data analysis tool that reduces the dimensionality of large datasets, such as those generated from spectroscopic measurements. nih.gov It transforms the original variables (e.g., absorbance at each wavenumber in an IR spectrum) into a smaller set of uncorrelated variables called principal components (PCs). By plotting the first few PCs, it is possible to visualize patterns, trends, and groupings within the data. nih.gov For instance, PCA could be used to differentiate batches of this compound based on subtle variations in their IR or UV-Vis spectra, potentially indicating differences in purity or the presence of contaminants.
Partial Least Squares (PLS) Regression: PLS is a regression technique that is well-suited for building predictive models when the number of variables is large and there is a high degree of correlation between them, a common scenario with spectroscopic data. PLS can be used to create calibration models that correlate spectroscopic data (e.g., NIR or Raman spectra) with specific properties of interest. For example, a PLS model could be developed to predict the concentration of this compound in a mixture, using the spectral data as input. This approach allows for rapid and non-destructive quantitative analysis. uliege.be
The integration of spectroscopic data with chemometric methods provides a robust framework for:
Qualitative Analysis: Identifying and classifying samples, and detecting counterfeit or adulterated products. nih.gov
Quantitative Analysis: Building calibration models for the rapid determination of the concentration of this compound in various samples. mdpi.com
Process Monitoring: Implementing real-time analysis in industrial processes to ensure product quality and consistency.
By combining the detailed molecular information from IR and UV-Vis spectroscopy with the powerful data processing capabilities of chemometrics, a thorough and efficient characterization of this compound can be accomplished.
Computational Chemistry and Theoretical Modeling of 3 1 Ethylpropyl Phenol
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and related properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the system.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For 3-(1-Ethylpropyl)phenol, DFT methods, such as B3LYP with a 6-31G* basis set, are commonly employed to achieve an accurate optimized geometry. researchgate.net This process iteratively adjusts the positions of the atoms until the forces on them are negligible.
The electronic structure of the optimized molecule can then be analyzed. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis is another technique used to study the electron distribution, revealing details about charge delocalization and intramolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. researchgate.net
Table 1: Calculated Electronic Properties of Substituted Phenols (Illustrative Data)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenol (B47542) | -6.5 | -1.2 | 5.3 |
| 4-Methylphenol | -6.3 | -1.1 | 5.2 |
| This compound (Estimated) | -6.4 | -1.15 | 5.25 |
| 4-Nitrophenol | -7.2 | -2.5 | 4.7 |
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). These theoretical shifts, when compared to experimental spectra, aid in the assignment of signals to specific atoms in the this compound molecule.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Theoretical IR spectra help in assigning the vibrational modes of the molecule, such as the characteristic O-H stretching of the phenol group and the various C-H and C-C vibrations of the aromatic ring and the alkyl substituent. nlss.org.in
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions within the molecule. researchgate.net
Table 2: Predicted Spectroscopic Data for a Model Alkylphenol (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (OH proton) | 5.5 ppm |
| ¹³C NMR | Chemical Shift (C-OH carbon) | 155 ppm |
| IR | O-H Stretch Frequency | 3650 cm⁻¹ |
| UV-Vis | λmax | 275 nm |
This table provides exemplary predicted spectroscopic data for a model alkylphenol to illustrate the output of computational predictions, as specific data for this compound is not available in the provided search results.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. For this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules.
By simulating the molecule over time, typically on the nanosecond to microsecond scale, various stable and transient conformations of the flexible 1-ethylpropyl side chain can be identified. This analysis helps to understand the molecule's flexibility and the relative energies of different conformers.
MD simulations also allow for the study of intermolecular interactions. For instance, the simulation of this compound in a solvent like water can reveal the nature and dynamics of hydrogen bonding between the phenolic hydroxyl group and water molecules. nih.gov Furthermore, these simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Prediction of Chemical Reactivity and Selectivity
Computational chemistry offers powerful tools to predict the reactivity of a molecule and the likely pathways of its chemical reactions.
Transition State Characterization and Reaction Pathway Prediction
To understand the mechanism of a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Quantum chemical methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. For example, in electrophilic substitution reactions on the phenol ring, computational methods can model the approach of an electrophile and identify the transition state leading to ortho or para substitution. mlsu.ac.in
Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped out. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, allowing for the comparison of different possible reaction channels. For instance, the carboxylation of phenols can be computationally studied to understand the mechanism and selectivity. nih.gov
Reactivity Descriptors and Fukui Functions
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. mdpi.com These descriptors are derived from the change in energy of the system with respect to the number of electrons.
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the tendency of a molecule to attract electrons, while hardness measures its resistance to changes in its electron distribution. Soft molecules are generally more reactive than hard molecules.
Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the reactivity of the molecule as a whole, local descriptors identify the most reactive sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. It helps to predict the sites for nucleophilic attack (where f+(r) is large) and electrophilic attack (where f-(r) is large). mdpi.comacs.org For this compound, the Fukui functions would predict that electrophilic attack is most likely to occur at the ortho and para positions of the aromatic ring, activated by the hydroxyl group.
Table 3: Conceptual DFT Reactivity Descriptors (Illustrative Values)
| Descriptor | Symbol | Illustrative Value for a Phenolic Compound |
| Electronegativity | χ | 3.8 eV |
| Chemical Hardness | η | 2.6 eV |
| Global Softness | S | 0.38 eV⁻¹ |
This table presents typical values for conceptual DFT descriptors for a phenolic compound for illustrative purposes.
Structure-Activity and Structure-Property Relationship (SAR/SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively nih.gov. These models are essential for predicting the behavior of new chemical structures and rationalizing the mechanisms of action for a series of compounds nih.gov. For phenolic compounds, QSAR/QSPR studies have been extensively used to elucidate relationships between molecular descriptors and various activities, such as antioxidant capacity, antibacterial effects, and apoptotic activity researchgate.netfrontiersin.orgnih.gov.
The development of a QSAR/QSPR model for a class of compounds like phenols typically involves several key steps:
Data Set Collection : A dataset of molecules with known experimental activity or property values is compiled. For phenols, this could include antioxidant activity (e.g., against DPPH radicals), antibacterial efficacy, or properties like aqueous solubility researchgate.netfrontiersin.orgresearchgate.netshd-pub.org.rs.
Descriptor Generation : The three-dimensional structure of each molecule is optimized using computational chemistry methods, such as the semi-empirical PM3 method or Density Functional Theory (DFT) researchgate.netimist.ma. From these optimized structures, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as electronic, topological, constitutional, geometric, and physicochemical researchgate.netnih.gov.
Model Development and Validation : Statistical techniques are employed to build a mathematical model that links the descriptors to the observed activity or property. Common methods include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Principal Component Analysis (PCA) researchgate.netimist.ma. The resulting model's predictive power is then rigorously validated researchgate.net.
For phenolic compounds, studies have shown that their antioxidant activity is strongly correlated with electronic properties, such as the energy of the highest occupied molecular orbital (HOMO), the ionization potential (IP), and the number and position of hydroxyl groups nih.govmdpi.comnih.gov. For instance, QSAR models have been developed that successfully predict the antiradical activities of flavonoids, a class of phenolic compounds, with a high degree of accuracy (determination coefficient R² > 0.98) using ANN imist.ma. Similarly, QSPR models for the aqueous solubility of phenol derivatives have been established using MLR and ANN techniques, achieving high correlation coefficients (R² of 91.0% for MLR and 94.99% for ANN) researchgate.netshd-pub.org.rs.
While specific SAR/SPR models for this compound are not extensively documented, the established methodologies for other phenolic compounds provide a robust framework for predicting its activities and properties. Key descriptors likely to influence its behavior would include lipophilicity (ClogP), molecular refractivity (CMR), and quantum chemical parameters derived from its electronic structure nih.gov.
Interactive Data Table: Common Descriptors in Phenolic QSAR/QSPR Models
| Descriptor Category | Example Descriptors | Relevance to Phenolic Compounds |
| Electronic | HOMO/LUMO Energies, Ionization Potential (IP), Heat of Formation (Hf) | Relates to radical scavenging ability and redox potential nih.govmdpi.com. |
| Topological | Molecular Connectivity Indices | Describes the branching and shape of the alkyl substituent. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity (CMR) | Influences membrane permeability and interaction with biological targets nih.gov. |
| Constitutional | Number of Hydroxyl Groups, Molecular Weight | The phenolic hydroxyl group is a prerequisite for antioxidant activity nih.govmdpi.com. |
| Quantum Chemical | Bond Dissociation Enthalpy (BDE), Partial Atomic Charges | BDE of the phenolic O-H bond is critical for the hydrogen atom transfer mechanism in antioxidant activity mdpi.com. |
Theoretical pKa Determination for Phenolic Compounds
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the degree of ionization of a molecule at a given pH. For phenolic compounds, the pKa value is crucial as it influences properties like solubility, lipophilicity, and biological activity, including antioxidant and antimicrobial effects neliti.comtorvergata.it. Computational chemistry offers several approaches to predict the pKa of phenols with high accuracy, often complementing or reducing the need for experimental measurements nih.govresearchgate.net.
The direct approach for calculating pKa involves computing the Gibbs free energy change (ΔG°aq) for the dissociation reaction in an aqueous solution. The pKa is then derived directly from this value. A significant challenge in these calculations is the accurate representation of solvation effects, which play a major role in the energetics of the charged and neutral species in solution scispace.com.
To improve accuracy, modern computational protocols employ a combination of quantum mechanical methods and advanced solvation models. Density Functional Theory (DFT) is a widely used method for these calculations neliti.com.
Key components of an accurate theoretical pKa determination protocol for phenols include:
DFT Functionals : Various functionals are tested and used, with hybrid functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP often providing reliable results neliti.comnih.govmdpi.com. The M06-2X functional has also been shown to yield highly accurate results when combined with statistical corrections neliti.com.
Basis Sets : Sufficiently large and flexible basis sets, such as 6-311G+dp or 6-311++G(d,p), are necessary to accurately describe the electronic structure of both the phenol and its corresponding phenoxide anion neliti.comnih.gov.
Solvation Models : The effect of the solvent (water) is critical. This is typically modeled using either implicit continuum models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), or a combination of implicit models with a few explicit water molecules hydrogen-bonded to the phenolic oxygen neliti.comnih.govmdpi.com. Including one or two explicit water molecules has been shown to significantly improve the accuracy of pKa predictions by correctly modeling the specific hydrogen-bonding interactions with the solute torvergata.itresearchgate.netmdpi.com.
Recent studies have demonstrated that high accuracy can be achieved without empirical corrections. For example, a protocol using DFT calculations (CAM-B3LYP/6-311G+dp) in the presence of two explicit water molecules with the SMD continuum solvation model predicted the pKa values for a series of 13 substituted phenols with a mean absolute error of just 0.3 pKa units torvergata.itnih.govresearchgate.netmdpi.com. Another approach using statistical corrections with the M062X functional achieved an even lower mean absolute error of 0.14 pKa units neliti.com. These methodologies can be directly applied to this compound to obtain a reliable theoretical estimate of its acidity.
Interactive Data Table: Comparison of Theoretical pKa Prediction Methods for Phenols
| Method/Protocol | Key Features | Mean Absolute Error (pKa units) | Reference |
| 2H₂O/CAM-B3LYP/SMD | Direct approach with 2 explicit water molecules, CAM-B3LYP functional, 6-311G+dp basis set, SMD solvation model. | 0.3 - 0.37 | nih.govmdpi.com |
| M06-2X with Statistical Correction | M06-2X functional, 6-311++G(d,p) basis set, PCM solvation model, with statistical correction. | 0.14 | neliti.com |
| CPCM/HF/6-31+G(d) | CBS-QB3 for gas-phase energies, CPCM solvation model on solvent-phase optimized structures. | < 0.4 | scispace.com |
| B3LYP/CPCM | B3LYP functional with a continuum solvation model. | ~1.0 (without explicit solvent or corrections) | mdpi.com |
Derivatization Strategies for Analytical and Synthetic Applications of 3 1 Ethylpropyl Phenol
Silylation Approaches for Phenolic Hydroxyl Groups
Silylation is a common and effective derivatization technique for compounds possessing active hydrogen atoms, such as those in the hydroxyl groups of phenols. nih.gov This process involves the replacement of the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. scioninstruments.com The resulting silyl ethers are significantly less polar, more volatile, and more thermally stable than the original phenolic compounds. nih.govscioninstruments.com
Enhanced Volatility and Chromatographic Performance
The primary goal of derivatizing phenolic compounds like 3-(1-ethylpropyl)phenol is to overcome the challenges associated with their analysis by gas chromatography. The high polarity of the free hydroxyl group leads to poor chromatographic resolution, characterized by broad and tailing peaks. nih.gov Silylation effectively masks this polar group, which in turn reduces intermolecular hydrogen bonding.
This reduction in polarity leads to a significant increase in the volatility of the analyte, a prerequisite for GC analysis. scioninstruments.com The resulting silyl derivatives are more thermally stable, preventing degradation at the high temperatures of the GC injection port and column. nih.gov Consequently, silylation leads to improved peak shape, enhanced resolution, and increased sensitivity and reproducibility in the GC/MS analysis of phenols. nih.govresearchgate.net
Alkylation and Acylation Reactions for Analytical Sample Preparation
Besides silylation, alkylation and acylation are two other major derivatization strategies for phenols. These reactions also target the active hydrogen of the hydroxyl group to decrease polarity and improve chromatographic behavior. nih.govjfda-online.com
Alkylation involves the introduction of an alkyl group to the phenolic oxygen, forming an ether. alfa-chemistry.com This can be achieved using various reagents, such as alkyl halides or sulfates in the presence of a base. alfa-chemistry.com For instance, the reaction of a phenol (B47542) with an alkyl halide proceeds via nucleophilic substitution by the phenoxide anion. alfa-chemistry.com Another approach is the use of diazomethane, which reacts quickly with phenols to form methyl ethers with few byproducts. nih.govalfa-chemistry.com The choice of alkylating agent can be tailored to the specific analytical needs. For example, using reagents like pentafluorobenzyl bromide (PFB-Br) introduces halogenated groups that enhance the response of an electron capture detector (ECD). libretexts.org
Acylation is the process of introducing an acyl group (R-C=O) to the phenolic oxygen, forming an ester. rsc.orgcurlyarrows.com Acetic anhydride is a common reagent for this purpose, converting phenols into their corresponding acetate esters. mdpi.comoup.com This process, often referred to as acetylation, is effective in reducing the polarity of compounds with hydroxyl groups. scioninstruments.commdpi.com Similar to alkylation, fluorinated anhydrides can be used to create derivatives suitable for ECD detection, which improves sensitivity. jfda-online.com Acylation can be a very efficient method, with some procedures achieving quantitative yields at room temperature without the need for a catalyst. rsc.orgmdpi.com
Table 2: Comparison of Alkylation and Acylation for Phenol Derivatization
| Derivatization Method | Reagent Examples | Product | Advantages |
|---|---|---|---|
| Alkylation | Alkyl halides, Diazomethane, Pentafluorobenzyl bromide (PFB-Br) | Ether | Can introduce specific groups for enhanced detection (e.g., ECD). alfa-chemistry.comlibretexts.org |
| Acylation | Acetic anhydride, Perfluorooctanoyl chloride, Benzoyl chloride | Ester | Generally rapid and high-yielding reactions; can be performed under mild, catalyst-free conditions. rsc.orgmdpi.comresearchgate.netnih.gov |
Advanced Derivatization Modes for Detection and Separation
To streamline sample preparation and analysis, various advanced derivatization techniques have been developed. These methods integrate the derivatization step more closely with the analytical process, offering advantages in terms of speed, automation, and efficiency.
Pre-column and Post-column Derivatization Techniques
In liquid chromatography (HPLC), derivatization can be performed either before the sample is introduced to the column (pre-column) or after the separation has occurred but before detection (post-column).
Pre-column derivatization involves reacting the analyte with a labeling reagent prior to injection into the HPLC system. researchgate.netresearchgate.net This approach is widely used to attach a chromophore or fluorophore to the analyte, thereby enhancing its detectability by UV-Vis or fluorescence detectors. libretexts.orgresearchgate.net For example, reagents like 1-fluoro-2,4-dinitrobenzene and benzoyl chloride react with phenols to form derivatives that can be detected at specific UV wavelengths. researchgate.netresearchgate.net The reaction is typically performed under mild conditions and can be very rapid. researchgate.net
Post-column derivatization involves adding a reagent to the column effluent, with the reaction taking place in a reactor positioned between the column and the detector. researchgate.net This technique is advantageous when the derivatives are unstable or when the derivatizing reagent could interfere with the chromatographic separation. researchgate.net An example is the use of online photochemical conversion, where a photoreactor enhances the fluorescence or UV absorbance of the separated phenols before they reach the detector. researchgate.net
On-site and In Situ Derivatization in Sampling Devices
On-site derivatization refers to performing the derivatization reaction at the sampling location. This can be particularly useful in environmental analysis to stabilize reactive or volatile analytes immediately after collection, preventing their degradation during transport and storage.
Table 3: Advanced Derivatization Modes for Phenolic Compounds
| Technique | Description | Application Example | Key Benefit |
|---|---|---|---|
| Pre-column Derivatization | Analyte is derivatized before chromatographic separation. researchgate.net | Labeling phenols with a UV-absorbing reagent (e.g., benzoyl chloride) for HPLC analysis. researchgate.net | Enhances detection sensitivity and selectivity. libretexts.org |
| Post-column Derivatization | Derivatizing reagent is added after separation, before detection. researchgate.net | On-line photochemical conversion of separated phenols to enhance fluorescence. researchgate.net | Avoids interference from the reagent during separation. researchgate.net |
| In Situ Derivatization | Derivatization occurs directly in the sample matrix. nih.govnih.gov | Acylation or alkylation of phenols in an aqueous environmental sample prior to extraction. nih.gov | Simplifies sample preparation and reduces analyte loss. researchgate.net |
| On-Fiber Derivatization (SPME) | Analytes are derivatized after being adsorbed onto an SPME fiber. researchgate.net | Acetylation of phenols on an SPME fiber before GC-MS analysis. researchgate.net | Combines extraction, concentration, and derivatization into a single device. researchgate.net |
Development of Novel Derivatizing Agents and Protocols
Recent advancements in the derivatization of phenolic compounds, including those with bulky alkyl substituents like this compound, have centered on the introduction of novel reagents and the optimization of reaction conditions to overcome challenges such as steric hindrance and to improve analytical performance, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.
Silylation Strategies
Silylation is a common derivatization technique for phenols, converting the polar hydroxyl group into a less polar and more volatile silyl ether. While traditional silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective, research has focused on accelerating the reaction and ensuring its completion for hindered phenols.
A significant development has been the use of acetone as a reaction solvent, which has been shown to dramatically increase the rate of silylation for alkylphenols. nih.gov In acetone, the derivatization with BSTFA can be completed almost instantaneously at room temperature, a substantial improvement over the longer reaction times required in other common solvents like dichloromethane or hexane. nih.gov This rapid protocol is particularly advantageous for high-throughput analytical applications.
Further innovations include the development of derivatization kits that streamline the process. These kits often contain the silylating reagent and a catalyst, allowing for a rapid and convenient derivatization prior to GC-MS analysis. nih.gov For sterically hindered phenols, the use of more reactive silylating agents or the addition of a catalyst can be crucial for achieving quantitative derivatization.
Table 1: Comparison of Silylation Protocols for Alkylphenols
| Derivatizing Agent | Solvent | Reaction Time | Temperature | Efficacy for Hindered Phenols | Reference |
| BSTFA | Acetone | < 15 seconds | Room Temp. | High | nih.gov |
| BSTFA | Dichloromethane | > 1 hour | Room Temp. | Moderate | nih.gov |
| BSTFA | Hexane | > 1 hour | Room Temp. | Moderate | nih.gov |
| MSTFA | Pyridine | 30 minutes | 37 °C | High |
This table is generated based on data for general alkylphenols and serves as an illustrative example for the derivatization of this compound.
Acylation and Alkylation Protocols
Acylation, the conversion of the phenolic hydroxyl group to an ester, is another valuable derivatization strategy. Novel catalysts and reaction conditions have been explored to improve the efficiency of acylation for sterically hindered phenols. For instance, the use of deep eutectic solvents, such as those prepared from choline chloride and zinc chloride, has emerged as a green and efficient catalytic system for the acylation of phenols with acid anhydrides. rsc.orgresearchgate.net This method offers high yields under mild conditions and the catalyst can be recycled. rsc.orgresearchgate.net
For analytical purposes, derivatization with reagents that introduce a fluorinated group can significantly enhance detection sensitivity in GC-MS, especially with electron capture detection. Pentafluoropyridine has been developed as a novel derivatizing agent for alkylphenols. nih.gov The reaction proceeds efficiently under a biphasic system to form tetrafluoropyridyl derivatives, which exhibit intense specific ion peaks in their mass spectra, facilitating sensitive and selective detection. nih.gov
Alkylation strategies are also being refined. While traditional alkylation methods exist, research into regioselective alkylation of meta-substituted phenols is ongoing, aiming to control the position of the newly introduced alkyl group. nih.gov
Table 2: Novel Derivatizing Agents and Protocols for Phenols
| Derivatization Type | Reagent/Protocol | Key Advantages | Application | Reference |
| Silylation | Catalytic reductive ortho-C–H silylation with acetal directing groups | Traceless directing group, access to hindered arenes | Synthetic | nih.gov |
| Acylation | Deep eutectic solvent ([CholineCl][ZnCl2]3) catalyst | Green, efficient for hindered substrates, recyclable catalyst | Synthetic | rsc.orgresearchgate.net |
| Acylation | Sodium bicarbonate catalyst with acetic anhydride | Mild, efficient, versatile solvent compatibility | Synthetic | mdpi.com |
| Alkylation (Analytical) | Pentafluoropyridine | High sensitivity for GC-MS, formation of specific derivatives | Analytical | nih.gov |
This table summarizes novel approaches applicable to phenols, including sterically hindered ones like this compound.
Directed Derivatization for Synthetic Applications
For synthetic purposes, the development of protocols that allow for regioselective derivatization is of high importance. A notable advancement is the development of a catalytic reductive ortho-C–H silylation of phenols using traceless, versatile acetal directing groups. nih.gov This method allows for the selective introduction of a silyl group at the ortho position to the hydroxyl group, even in sterically hindered phenols. nih.gov The directing group can be subsequently removed, providing access to specifically functionalized derivatives that would be difficult to obtain through classical methods. nih.gov
Academic Applications and Research Potential of 3 1 Ethylpropyl Phenol
Role in Advanced Materials Science Research
The inherent reactivity of the phenol (B47542) moiety, combined with the modifying properties of the alkyl side chain, positions 3-(1-Ethylpropyl)phenol as a compound of interest in the creation of novel polymers and advanced electronic materials.
Phenolic compounds are foundational to the polymer industry, most notably for the production of phenol-formaldehyde (PF) resins, the first commercially produced synthetic polymers. wikipedia.org These thermosetting resins, known for their high durability, thermal stability, and chemical resistance, are formed through the step-growth polymerization of phenol or substituted phenols with formaldehyde. wikipedia.orgresearchgate.net
The structure of this compound allows it to undergo electrophilic substitution reactions typical of phenols, making it a suitable monomer for polymerization. The presence of the 1-ethylpropyl group at the meta-position is expected to influence the properties of the resulting polymer in several ways:
Increased Flexibility: The bulky, non-polar alkyl group can disrupt the dense cross-linking typical of traditional PF resins, potentially leading to materials with greater flexibility and impact resistance.
Enhanced Solubility: The alkyl side chain can improve the resin's solubility in organic solvents, facilitating its processing and application as coatings or adhesives. orientjchem.org
Modified Cross-linking: The substituent at the meta-position leaves the ortho and para positions on the aromatic ring available for polymerization with formaldehyde, enabling the formation of a cross-linked network. wikipedia.org
Research in this area would involve synthesizing and characterizing resins derived from this compound to evaluate their mechanical, thermal, and chemical properties for applications in composites, adhesives, and coating materials. researchgate.net
Table 1: Potential Influence of this compound on Polymer Properties
| Property | Expected Influence | Rationale |
|---|---|---|
| Mechanical Strength | Potentially altered | Bulky side group may affect cross-link density. |
| Thermal Stability | High | A characteristic feature of the phenolic resin backbone. wikipedia.org |
| Flexibility | Potentially increased | The alkyl group can introduce steric hindrance, reducing brittleness. |
| Solubility | Potentially increased | The non-polar side chain can enhance solubility in organic solvents. |
| Chemical Resistance | High | A fundamental property of highly cross-linked PF resins. researchgate.net |
The field of organic electronics relies on carbon-based materials for devices like organic light-emitting diodes (OLEDs). researchgate.net Phenolic derivatives serve as versatile building blocks for synthesizing the complex organic molecules and polymers used in these applications. Research has demonstrated that aryloxy phenol structures can be utilized in the fabrication of OLEDs. nih.gov For instance, 3-(4-bromophenoxy)phenol has been used as a component in creating an OLED, highlighting the utility of the 3-substituted phenol core in this technology. nih.gov
The potential of this compound in this domain lies in its use as a starting material or intermediate for the synthesis of:
Host Materials: In OLEDs, the host material forms a matrix for the emissive dopant molecules. The properties of this compound could be tailored through further chemical modification to create host materials with suitable energy levels and charge-transport characteristics.
Charge-Transport Layers: Molecules with specific electronic properties are required to efficiently transport electrons and holes within the device. The phenolic structure can be incorporated into larger conjugated systems designed for these functions.
Emissive Materials: While less direct, derivatives of this compound could be synthesized to create novel fluorescent or phosphorescent emitters, the core components responsible for light generation in OLEDs. nih.gov
Future research could focus on synthesizing novel compounds derived from this compound and evaluating their photophysical and electrochemical properties to determine their suitability for various roles within an OLED architecture.
Contributions to Agrochemical and Pest Management Research
The structural features of this compound and its derivatives are relevant to the development of new pesticides and tools for pest management, including herbicides and biological attractants.
Phenolic compounds are known to possess phytotoxic properties, making them a source of inspiration for new herbicides. mdpi.com The herbicidal potential of molecules is often linked to their ability to interfere with essential biological processes in plants. Research has shown that certain aryloxy phenol derivatives exhibit promising herbicidal effects. nih.gov
Furthermore, a closely related derivative, 3-(1-Ethylpropyl)phenyl methylcarbamate, is a component of the pesticide Bufencarb. nih.govlgcstandards.com Carbamates are a well-established class of pesticides that function by inhibiting the acetylcholinesterase enzyme. nih.gov This mode of action, while primarily associated with insecticides, provides a validated biochemical target.
Academic research in this area could involve:
Synthesis of Analogs: Creating a library of compounds based on the this compound scaffold with different functional groups to screen for herbicidal activity.
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the molecule's structure impact its phytotoxicity, which can guide the design of more potent and selective herbicides.
Mode of Action Investigations: Determining the specific biochemical pathways in plants that are disrupted by this compound or its derivatives, moving beyond known targets like acetylcholinesterase.
Alkylphenols are recognized as semiochemicals that can influence insect behavior. Research has identified simple alkylphenols, such as 3-ethylphenol (B1664133) and 3-n-propylphenol, as potent attractants for the tsetse fly. google.com Phenol itself is also an attractant for certain species of beetles. researchgate.net These findings suggest that the alkyl-substituted phenol structure is a key feature for olfactory recognition by some insects.
Given its structural similarity to known insect attractants, this compound is a logical candidate for investigation as a biological attractant or repellent for various insect pests. Research could focus on:
Behavioral Assays: Testing the response of economically important insect pests to this compound in laboratory and field settings.
Synergistic Effects: Evaluating whether this compound can enhance the effectiveness of known attractants or pheromones, as has been demonstrated with other plant volatiles. researchgate.net
Trap Development: Exploring its use as a lure in traps for monitoring or mass trapping of pest populations, which is a critical component of integrated pest management (IPM) strategies.
Table 2: Comparison of this compound with Known Insect Attractants
| Compound | Structure | Target Insect | Reference |
|---|---|---|---|
| Phenol | C₆H₅OH | Cockchafer Beetles | researchgate.net |
| 3-Ethylphenol | C₈H₁₀O | Tsetse Fly | google.com |
| 3-n-Propylphenol | C₉H₁₂O | Tsetse Fly | google.com |
| This compound | C₁₁H₁₆O | Potential for investigation | N/A |
Biochemical and Biological Interaction Studies (In Vitro Research)
Understanding how a compound interacts with biological systems at a molecular level is crucial for developing its applications. In vitro studies provide a controlled environment to investigate these mechanisms.
The most well-documented biological activity related to this structure comes from its carbamate (B1207046) derivative, 3-(1-Ethylpropyl)phenyl methylcarbamate. This compound is a known inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the nervous system of insects and mammals. Its inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing neurotoxicity. nih.gov
The research potential for this compound in this area is significant and could include:
Enzyme Inhibition Assays: Screening this compound and its synthesized derivatives against a panel of enzymes in vitro to identify novel inhibitory activities. This could uncover new potential applications in medicine or as agrochemicals.
Mechanism of Inhibition Studies: For any identified enzyme inhibition, detailed kinetic studies can elucidate whether the inhibition is competitive, non-competitive, or reversible, providing insight into the compound's mode of action. nih.gov
Receptor Binding Assays: Investigating whether the compound can bind to specific cellular receptors, which could mediate other biological effects beyond enzyme inhibition.
These fundamental biochemical studies are essential for building a comprehensive understanding of the compound's biological activity and guiding its future development in a targeted and rational manner.
Enzymatic Inhibition Mechanisms
Phenolic compounds are widely recognized for their ability to inhibit a variety of enzymes. The inhibitory action of this compound can be understood through several general mechanisms common to phenols. These compounds can act as enzyme inhibitors by forming complexes with the enzyme, altering its conformation, or by interacting with the substrate.
The primary mechanisms include:
Protein Complexation: The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues in the enzyme's active site or at allosteric sites. This interaction can induce conformational changes that reduce the enzyme's catalytic efficiency. The 1-ethylpropyl group, due to its size and hydrophobicity, can further enhance binding to hydrophobic pockets within the protein structure, potentially increasing the inhibitory effect.
Substrate Deprivation: Some phenolic compounds can bind to substrates, rendering them unavailable to the enzyme. For example, in the context of cellulases, phenolic compounds can adsorb onto cellulose, blocking the enzyme from accessing its substrate nih.gov.
Nonspecific Inhibition: Phenolic compounds can denature proteins at high concentrations through hydrophobic and hydrogen bonding interactions, leading to a loss of enzymatic activity. The interactions between dietary proteins and phenolics are known to alter protein structures and functionalities nih.gov.
Research on various phenolic compounds has shown that their structure significantly influences their inhibitory potential. For instance, studies on the enzymatic hydrolysis of sucrose (B13894) by invertase showed that simple phenol could decrease enzyme activity researchgate.net. The nature and position of substituents on the phenol ring dictate the strength and type of interaction with the enzyme. The branched alkyl group in this compound likely plays a crucial role in its specific inhibitory profile against different enzymes.
| Inhibition Mechanism | Role of this compound Structure | Potential Enzyme Targets |
| Competitive Inhibition | The molecule may bind to the active site, mimicking the substrate. The alkyl group influences binding affinity. | Oxidoreductases, Hydrolases |
| Non-competitive Inhibition | Binds to an allosteric site, inducing conformational change. Hydrophobic interactions of the ethylpropyl group are key. | Tyrosinase, Lipoxygenase |
| Mixed Inhibition | Binds to both the free enzyme and the enzyme-substrate complex. | Various metabolic enzymes |
Receptor Binding Interactions and Ligand Design
The phenol moiety is a critical pharmacophore in many biologically active molecules, capable of acting as a hydrogen bond donor and acceptor. This allows phenolic compounds to interact with a wide range of biological receptors. The design of ligands often incorporates phenolic structures to achieve high-affinity binding.
The interaction of this compound with receptors would be governed by:
Hydrogen Bonding: The phenolic hydroxyl group is a key player, forming strong hydrogen bonds with polar residues such as glutamate, arginine, or serine within a receptor's binding pocket nih.gov. This interaction is often crucial for anchoring the ligand to the receptor.
Hydrophobic Interactions: The benzene (B151609) ring and the 1-ethylpropyl side chain contribute to the molecule's lipophilicity. This allows it to engage in hydrophobic interactions with nonpolar amino acid residues in the receptor, which can significantly enhance binding affinity and selectivity.
Steric Factors: The size and conformation of the 1-ethylpropyl group influence how the molecule fits into a binding pocket. This steric profile can determine its selectivity for different receptor subtypes.
In the context of ligand design, the this compound scaffold can be systematically modified. For example, in studies on tetrahydroisoquinoline phenols as estrogen receptor (ER) antagonists, the phenolic group was found to be essential for potent activity, interacting with key residues in the ERα ligand-binding domain nih.gov. The nature of the alkyl side chain in these analogs was critical for optimizing potency and pharmacokinetic properties. The 1-ethylpropyl group's specific bulk and lipophilicity could be leveraged to design ligands with tailored selectivity and efficacy for various nuclear receptors or other protein targets.
| Interaction Type | Structural Element of this compound | Significance in Ligand Design |
| Hydrogen Bonding | Phenolic -OH group | Anchors the ligand in the binding site; essential for potency. |
| Hydrophobic Interactions | Benzene ring, 1-Ethylpropyl group | Increases binding affinity and modulates selectivity. |
| Van der Waals Forces | Entire molecule | Contributes to the overall stability of the ligand-receptor complex. |
| Steric Complementarity | 1-Ethylpropyl group | Determines the fit within the binding pocket, influencing selectivity. |
Mechanisms of Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which arise from their ability to scavenge free radicals. The primary mechanism by which this compound would exert antioxidant effects is through hydrogen atom transfer (HAT) from its hydroxyl group to a free radical, thereby neutralizing it frontiersin.org.
The key mechanisms of antioxidant action for phenolic compounds are:
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxyl radical.
Ar-OH + R• → Ar-O• + RH
Single Electron Transfer (SET): The phenol can donate an electron to a radical, forming a radical cation. This is often followed by proton loss to yield the same phenoxyl radical as in the HAT mechanism.
The efficacy of a phenolic antioxidant is largely determined by the stability of the phenoxyl radical it forms. The electronic properties of the substituents on the aromatic ring play a crucial role. Alkyl groups, such as the 1-ethylpropyl group, are electron-donating. This property can influence the antioxidant activity by:
Stabilizing the Phenoxyl Radical: Electron-donating groups can help delocalize the unpaired electron on the phenoxyl radical, thereby increasing its stability and making the parent phenol a more effective antioxidant.
Modulating the O-H Bond Dissociation Enthalpy (BDE): The electron-donating nature of the alkyl group can lower the BDE of the phenolic O-H bond, making the hydrogen atom easier to donate.
| Antioxidant Mechanism | Description | Role of this compound Structure |
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the -OH group to a free radical. | Primary mechanism of action. The 1-ethylpropyl group can lower the O-H bond dissociation energy. |
| Single Electron Transfer (SET) | Donation of an electron to a free radical, followed by proton loss. | A possible, though often slower, mechanism. |
| Radical Stabilization | The resulting phenoxyl radical is stabilized by resonance and inductive effects. | The electron-donating 1-ethylpropyl group contributes to stability via induction. |
Molecular Basis of Antimicrobial Action
The antimicrobial properties of phenolic compounds are well-documented and are closely linked to their chemical structure nih.gov. The molecular basis of action for this compound involves the disruption of microbial cell integrity and function.
The principal antimicrobial mechanisms include:
Membrane Disruption: The lipophilic nature of the alkyl side chain allows the molecule to partition into the lipid bilayer of the microbial cell membrane nih.gov. This integration disrupts the membrane's structure and function, increasing its permeability. The consequence is the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately leading to cell death encyclopedia.pub.
Inhibition of Cellular Enzymes: Once inside the cell, phenolic compounds can interact with and inhibit essential enzymes, including those involved in energy production and synthesis of structural components mdpi.com.
Protein Denaturation: At higher concentrations, phenols can cause general denaturation of cellular proteins, leading to a complete loss of cellular function.
The structure of this compound is well-suited for antimicrobial activity. The hydroxyl group provides a hydrophilic head that can interact with the surface of the membrane and intracellular proteins, while the branched C5 alkyl chain provides a sufficiently lipophilic tail to penetrate the lipid core of the membrane. The balance between hydrophilicity and lipophilicity (hydrophilic-lipophilic balance, HLB) is a critical determinant of antimicrobial efficacy for phenolic compounds. The size and branching of the alkyl group can optimize this balance for potent activity against a range of microorganisms.
| Antimicrobial Target | Mechanism of Action | Contribution of this compound Structure |
| Cell Membrane | Partitioning into and disrupting the lipid bilayer, increasing permeability. | The lipophilic 1-ethylpropyl group facilitates membrane integration. |
| Cellular Proteins/Enzymes | Binding to and inhibiting the function of essential enzymes. | The phenolic -OH group forms hydrogen bonds with active sites. |
| Cytoplasm | Leakage of ions and metabolites due to membrane damage. | A direct consequence of membrane disruption. |
Flavor and Fragrance Chemistry Research from a Structural Perspective
In the field of flavor and fragrance chemistry, the structure of a molecule is directly correlated with its perceived odor and taste. Phenolic compounds contribute a wide array of sensory notes, from smoky and spicy to medicinal and sweet dropofodor.com. The odor profile of this compound is determined by its specific molecular architecture: the phenolic core, and the size, shape, and position of the alkyl substituent.
From a structural perspective, several factors are key:
Volatility: For a compound to be perceived as a fragrance, it must be sufficiently volatile to reach the olfactory receptors in the nose. Molecular weight and intermolecular forces influence volatility. The C11H16O formula of this compound places it within the typical range for fragrance molecules wordpress.com.
Structure-Odor Relationship (SOR): The specific arrangement of atoms dictates the interaction with olfactory receptors. For alkylphenols, the length and branching of the alkyl chain significantly alter the odor profile. For instance, 3-(n-propyl)phenol is reported to have leather-like, phenolic, and ink-like notes google.com. The substitution of the n-propyl group with the bulkier, branched 1-ethylpropyl group would be expected to create a distinct odor profile, potentially introducing new woody, spicy, or even animalic facets due to differences in how it fits into olfactory receptors.
The Phenolic Note: The hydroxyl group on the benzene ring is responsible for the characteristic "phenolic" base note. The type of alkyl substitution modulates this core scent. A larger, more complex alkyl group like 1-ethylpropyl can partially mask the harshness of the simple phenol odor, resulting in a more complex and potentially more pleasant aroma.
Research in this area focuses on synthesizing and evaluating analogs to understand these SORs. By comparing this compound to isomers like 3-(n-pentyl)phenol or 3-(tert-pentyl)phenol, chemists can map how subtle changes in the alkyl group's structure translate to perceivable differences in scent, aiding in the design of novel fragrance and flavor ingredients google.com.
| Structural Feature | Influence on Fragrance/Flavor Profile | Example Comparison |
| Phenolic -OH Group | Provides the core "phenolic," slightly medicinal, or smoky character. | The common scent backbone in cresol, guaiacol, and this compound. |
| Alkyl Chain Length | Affects volatility and the overall character (e.g., longer chains can add waxy or fatty notes). | 3-Ethylphenol vs. This compound; the latter is less volatile and has a more complex odor. |
| Alkyl Chain Branching | Introduces unique steric properties, leading to different receptor interactions and more complex notes (e.g., woody, earthy, spicy). | 3-(n-Propyl)phenol (leather-like) vs. the expected unique profile of this compound. |
| Substitution Position | Meta-positioning influences the overall electronic and steric profile, differing from ortho or para isomers. | This compound would have a different odor from 2- or 4-(1-Ethylpropyl)phenol. |
Environmental Transformation and Degradation Pathways of 3 1 Ethylpropyl Phenol
Abiotic Degradation Mechanisms
Abiotic degradation processes are crucial in determining the persistence of organic compounds in the environment. For phenolic compounds, photolysis and hydrolysis are significant transformation pathways.
Specific photolysis studies for 3-(1-Ethylpropyl)phenol were not found in the reviewed literature. However, research on related phenolic compounds indicates that they can undergo direct and indirect photolysis in both aqueous and atmospheric environments. In the atmosphere, vapor-phase phenols are degraded by reaction with photochemically produced hydroxyl radicals. For instance, the estimated atmospheric half-life of 3-ethylphenol (B1664133) due to this reaction is about 5 hours. Phenolic compounds in the aqueous phase can also undergo direct photolysis when they absorb sunlight, as well as indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals and singlet oxygen. The rate and extent of photolysis are influenced by factors such as the chemical structure of the phenol (B47542), the presence of photosensitizers, and the intensity of solar radiation. For many substituted phenols, aqueous-phase photochemical oxidation is a significant degradation pathway.
Biotransformation Processes by Microorganisms
Microbial degradation is a primary mechanism for the removal of alkylphenols from the environment. A diverse range of bacteria and fungi have been shown to metabolize various phenolic compounds.
While specific studies on the microbial metabolism of this compound are scarce, extensive research on other long-chain alkylphenols, such as nonylphenol, provides valuable insights. Numerous bacterial species, particularly from the Sphingomonas genus, have been identified as capable of degrading branched alkylphenols proquest.com. Fungi have also been shown to play a role in the degradation of these compounds proquest.com.
The degradation of alkylphenols by microorganisms can occur through two primary pathways: attack on the aromatic ring or oxidation of the alkyl side chain proquest.com. For bacteria, the degradation of long-chain branched alkylphenols often involves aromatic ring hydroxylation proquest.com. In contrast, fungi may preferentially utilize pathways involving alkyl chain oxidation and the formation of phenolic polymers proquest.com. The structure of the alkyl chain, particularly the presence of branching and quaternary carbon atoms, significantly influences the biodegradability of the compound proquest.com.
Table 1: Examples of Microorganisms Involved in the Degradation of Alkylphenols
| Microorganism Type | Genus/Species Example | Compound Degraded | Reference |
| Bacteria | Sphingomonas sp. | Nonylphenol | proquest.com |
| Bacteria | Pseudomonas sp. | Phenol, Cresols | |
| Fungi | - | Nonylphenol | proquest.com |
Note: This table provides examples of microbial genera known to degrade related alkylphenols and is not an exhaustive list. Specific studies on this compound are needed.
The microbial degradation of alkylphenols can proceed through various metabolic pathways, leading to the formation of different intermediate metabolites. For some bacteria, the degradation of branched alkylphenols like nonylphenol occurs via an unusual ipso-substitution mechanism, where the branched alkyl group is replaced by a hydroxyl group proquest.com.
Common initial steps in the bacterial degradation of phenols involve the hydroxylation of the aromatic ring to form catechols. These catechols are then subject to ring cleavage by dioxygenase enzymes, which can occur through either an ortho- or meta-cleavage pathway, ultimately leading to intermediates of central metabolism.
Fungal degradation of long-chain alkylphenols may involve both intracellular and extracellular oxidative enzymes, leading to the oxidation of the alkyl chain proquest.com. The specific metabolites formed during the degradation of this compound by microorganisms have not been documented in the available literature. Identifying these metabolites is crucial for a complete understanding of its environmental fate and potential for the formation of more persistent or toxic transformation products.
Methodologies for Assessing Environmental Fate and Persistence
Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are often used to evaluate the biodegradability of chemicals. These tests typically measure the disappearance of the parent compound or the production of carbon dioxide over time in the presence of a microbial inoculum.
The analysis of phenolic compounds and their degradation products in environmental samples typically involves an extraction step followed by instrumental analysis. Common extraction techniques for water samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) nih.govnih.gov. For solid matrices like soil and sediment, Soxhlet extraction and microwave-assisted extraction (MAE) are frequently used nih.govnih.gov.
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary analytical techniques for the separation and identification of phenols and their metabolites scielo.br. These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex environmental matrices.
Table 2: Common Methodologies for Environmental Fate Assessment of Phenolic Compounds
| Methodology | Application | Principle |
| OECD Biodegradability Tests | Assessing ready and inherent biodegradability | Measurement of O2 consumption, CO2 production, or dissolved organic carbon removal. |
| Liquid-Liquid Extraction (LLE) | Extraction from water samples | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. nih.gov |
| Solid-Phase Extraction (SPE) | Extraction and concentration from water samples | Adsorption of the analyte onto a solid sorbent, followed by elution with a solvent. nih.govnih.gov |
| Soxhlet Extraction | Extraction from solid samples | Continuous extraction of the analyte from a solid matrix using a recycling solvent. nih.govnih.gov |
| Microwave-Assisted Extraction (MAE) | Extraction from solid samples | Use of microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | Separation of components in a liquid mobile phase based on their interactions with a solid stationary phase. scielo.br |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(1-Ethylpropyl)phenol, and how do reaction conditions influence yield variability?
- Methodological Answer : Two primary synthetic pathways are documented: (1) alkylation of phenol with 3-pentanol under acidic catalysis, and (2) Friedel-Crafts alkylation using toluene derivatives. Yields vary significantly (18–67%) depending on catalysts (e.g., Lewis acids like AlCl₃), temperature control (80–120°C), and steric hindrance from the ethylpropyl group. Lower yields in some routes may arise from competing side reactions, such as isomerization or over-alkylation. Optimization requires systematic variation of solvent polarity, stoichiometry, and catalyst recycling .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Retention time and fragmentation patterns (e.g., m/z peaks corresponding to the ethylpropyl substituent and phenolic hydroxyl group) enable structural confirmation. For example, borabicyclo derivatives with similar substituents show distinct fragmentation at 6.875 min retention time .
- NMR : ¹H NMR reveals phenolic proton signals at δ 4.5–5.5 ppm and alkyl chain resonances (δ 0.8–1.5 ppm for CH₂/CH₃ groups). ¹³C NMR confirms quaternary carbon environments in the branched ethylpropyl group .
- FT-IR : O-H stretching (3200–3600 cm⁻¹) and C-O phenolic bonds (1200–1300 cm⁻¹) are critical for functional group identification.
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound in different chemical environments?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, particularly around the phenolic hydroxyl and ethylpropyl group. Solvent effects (e.g., polar vs. nonpolar) are simulated using COSMO-RS to predict solubility and reaction kinetics. Molecular dynamics simulations assess steric effects in catalytic systems, such as interactions with enzyme active sites in biodegradation studies .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., CRF receptor antagonism in neuropharmacological assays) to identify potency thresholds .
- Isomer Purity Analysis : Use chiral HPLC to isolate enantiomers, as biological activity may vary significantly between stereoisomers (e.g., (−)-(1R,2R) vs. (+)-(1S,2S) configurations) .
- Meta-Analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify consensus targets or off-target effects .
Q. What methodologies assess the environmental persistence and ecotoxicological impact of this compound?
- Methodological Answer :
- OECD 307 Guideline : Aerobic soil degradation studies under controlled humidity and temperature (20–25°C) to measure half-life (t₁/₂).
- Aquatic Toxicity Assays : Daphnia magna acute toxicity tests (48-hr EC₅₀) and algal growth inhibition (OECD 201) quantify ecological risks. Structural analogs like pendimethalin show moderate aquatic toxicity (EC₅₀ ~1–10 mg/L), suggesting similar testing protocols .
- Bioaccumulation Potential : Log Kow values (estimated via EPI Suite) >3 indicate potential bioaccumulation, necessitating in vivo fish models (e.g., OECD 305) .
Q. How can structure-activity relationship (SAR) studies improve the design of this compound derivatives for specific applications?
- Methodological Answer :
- Substituent Modulation : Replace the ethylpropyl group with cyclopropyl or fluorinated chains to enhance lipophilicity or metabolic stability. For example, cyclopropane analogs exhibit improved blood-brain barrier penetration in neuroactive compounds .
- Pharmacophore Mapping : Overlay 3D structures of active derivatives (e.g., corticotropin-releasing factor antagonists) to identify critical hydrogen-bonding and hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
